
D-(-)-Citramalic Acid (lithium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(-)-Citramalic Acid (lithium salt) is an organic compound that belongs to the family of hydroxy acids It is the lithium salt form of citramalic acid, which is a derivative of malic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-Citramalic Acid (lithium salt) typically involves the reaction of citramalic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where citramalic acid is dissolved in water and then reacted with a stoichiometric amount of lithium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, resulting in the formation of D-(-)-Citramalic Acid (lithium salt).
Industrial Production Methods
Industrial production of lithium salts, including D-(-)-Citramalic Acid (lithium salt), often involves large-scale chemical processes. One common method is the extraction of lithium from spodumene, a lithium-rich mineral. The extracted lithium is then reacted with citramalic acid to produce the desired lithium salt. This process involves high-temperature treatments and various purification steps to ensure the purity of the final product .
化学反应分析
Types of Reactions
D-(-)-Citramalic Acid (lithium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The lithium ion in the compound can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Ion-exchange reactions can be performed using various cation-exchange resins or solutions of other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
D-(-)-Citramalic Acid (lithium salt) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug formulations.
作用机制
The mechanism of action of D-(-)-Citramalic Acid (lithium salt) involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate various biochemical pathways, including those involved in signal transduction and cellular metabolism. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial applications .
相似化合物的比较
Similar Compounds
Lithium Malate: Similar to D-(-)-Citramalic Acid (lithium salt), lithium malate is a lithium salt of malic acid and is used in various applications.
Lithium Citrate: Another lithium salt, lithium citrate, is used in medicine and industry.
Lithium Succinate: This compound is used in similar contexts as other lithium salts, particularly in industrial applications.
Uniqueness
D-(-)-Citramalic Acid (lithium salt) is unique due to its specific structure and properties, which make it suitable for particular applications that other lithium salts may not be able to fulfill. Its unique reactivity and interaction with biological molecules set it apart from other similar compounds .
属性
分子式 |
C5H9LiO5 |
|---|---|
分子量 |
156.1 g/mol |
IUPAC 名称 |
lithium;hydride;(2R)-2-hydroxy-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5.Li.H/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;+1;-1/t5-;;/m1../s1 |
InChI 键 |
VHXKDNSVYZYEJI-ZJIMSODOSA-N |
手性 SMILES |
[H-].[Li+].C[C@@](CC(=O)O)(C(=O)O)O |
规范 SMILES |
[H-].[Li+].CC(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


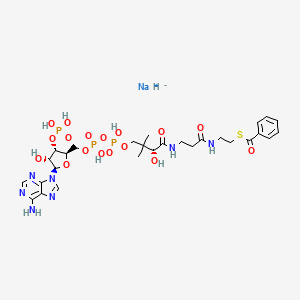
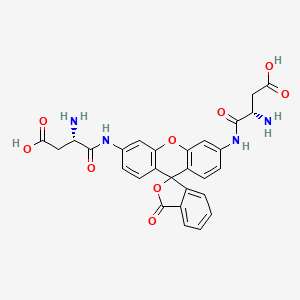
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)
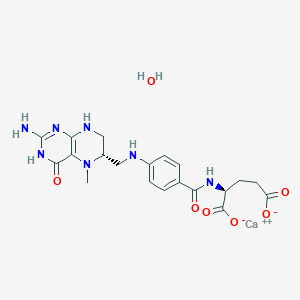
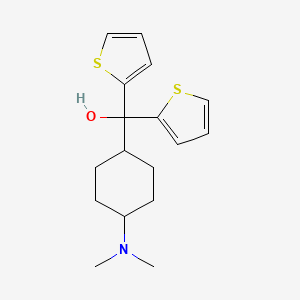
![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)
![(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone](/img/structure/B10783063.png)
![[99Mtc]-cbpao](/img/structure/B10783067.png)
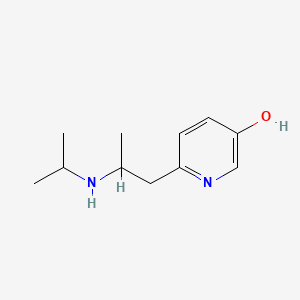
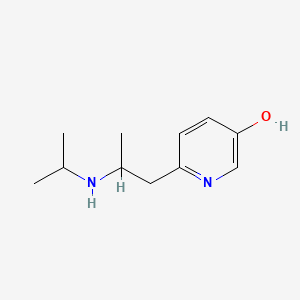
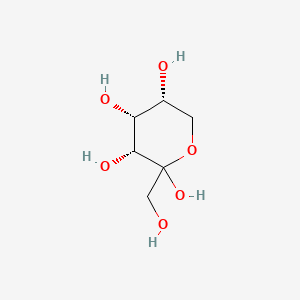
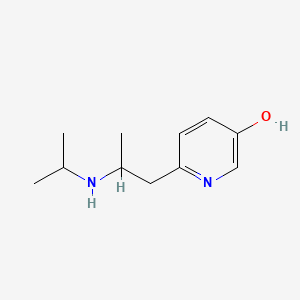
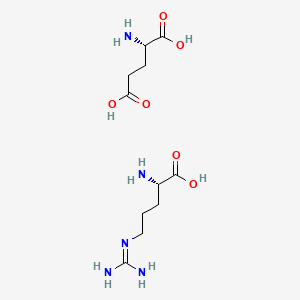
![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)
